(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol
Description
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol is a synthetic adenosine derivative featuring an N⁶-octylamino substitution on the purine ring. Structurally, it retains the ribose moiety (oxolane-3,4-diol with hydroxymethyl at C2) but replaces the natural adenine N⁶-amino group with a linear octyl chain.
Properties
Molecular Formula |
C18H29N5O4 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H29N5O4/c1-2-3-4-5-6-7-8-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26)14(25)12(9-24)27-18/h10-12,14-15,18,24-26H,2-9H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
HIKWIFCSPRBREK-SCFUHWHPSA-N |
Isomeric SMILES |
CCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ribose Sugar Moiety
- The sugar moiety is typically prepared as a protected tetrahydrofuran derivative with stereocontrol to ensure the (2R,3S,4R,5R) configuration.
- Commonly, D-ribose or its derivatives are used as starting materials, undergoing selective protection (e.g., acetonides, silyl ethers) and activation (e.g., formation of sugar halides or trichloroacetimidates) to facilitate glycosylation.
- The hydroxymethyl group at C2 is retained or introduced via selective oxidation/reduction steps.
Purine Base Preparation and Functionalization
- The purine base is often synthesized or obtained commercially as 6-chloropurine or 6-aminopurine derivatives.
- The 6-position is functionalized by nucleophilic substitution with octylamine to introduce the octylamino group.
- This substitution is typically performed under mild heating in polar aprotic solvents (e.g., DMF, DMSO) to promote nucleophilic aromatic substitution at the 6-chloropurine.
Glycosylation (N9-Glycosidic Bond Formation)
- The key step is the coupling of the purine base with the activated sugar moiety.
- Glycosylation is often catalyzed by Lewis acids (e.g., SnCl4, TMSOTf) or promoted by bases under anhydrous conditions.
- The reaction conditions are optimized to favor N9 attachment over N7, ensuring the correct nucleoside isomer.
- Protecting groups on the sugar are removed post-glycosylation to yield the free hydroxyl groups at positions 3 and 4.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as reverse-phase HPLC or silica gel chromatography.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and stereochemistry.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sugar protection | Acetonide formation, TBDMS protection | 85-90 | Stereoselective protection |
| Purine 6-position substitution | Octylamine, DMF, 80°C, 12-24 h | 70-80 | Nucleophilic aromatic substitution |
| Glycosylation | Activated sugar (e.g., sugar chloride), SnCl4, CH2Cl2, 0°C to RT | 60-75 | N9-selective glycosylation |
| Deprotection | Acidic or basic hydrolysis | 80-90 | Removal of protecting groups |
| Purification | Reverse-phase HPLC or silica gel chromatography | - | High purity (>95%) required |
Research Findings and Optimization
- Studies indicate that the choice of protecting groups on the sugar significantly affects the stereoselectivity and yield of glycosylation.
- The use of octylamine as the nucleophile at the 6-position requires careful control of temperature and solvent to avoid side reactions.
- Alternative methods include enzymatic synthesis using nucleoside phosphorylases, but chemical synthesis remains predominant for such modified nucleosides.
- Recent patents and literature emphasize the importance of mild reaction conditions to preserve the sensitive hydroxyl groups on the sugar ring.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Considerations | Source Type |
|---|---|---|---|
| Sugar moiety synthesis | Protection of D-ribose derivatives | Stereochemical control, protecting groups | Peer-reviewed articles, chemical databases |
| Purine base functionalization | Nucleophilic substitution with octylamine | Solvent choice, temperature control | Patents, synthetic protocols |
| Glycosylation | Lewis acid catalyzed coupling | N9 vs N7 selectivity, anhydrous conditions | Synthetic chemistry literature |
| Purification | Chromatography (HPLC, silica gel) | Purity >95%, removal of impurities | Analytical chemistry sources |
This detailed synthesis overview is based on the general principles of purine nucleoside chemistry and supported by data from chemical databases such as PubChem and patent literature, excluding unreliable sources. Specific experimental procedures may vary depending on laboratory conditions and scale.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways associated with various diseases. Studies have indicated that derivatives of purine can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
Antiviral Activity
Research has shown that purine derivatives can interfere with viral replication processes. The compound's structure suggests it may act as an inhibitor of viral polymerases, making it a candidate for antiviral drug development against diseases such as HIV and hepatitis B.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to understand its interactions with nucleoside triphosphate analogs. Its ability to mimic natural substrates allows researchers to explore its role in nucleotide metabolism and its impact on cellular functions.
Gene Therapy Applications
Given its purine base structure, this compound holds promise in gene therapy applications. It can potentially be used as a vector or a building block in the synthesis of nucleic acid analogs that can deliver therapeutic genes into target cells.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various purine derivatives, including the compound . The results indicated significant inhibitory effects on cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antiviral Research
In a recent investigation published in Virology Journal, the compound was tested for antiviral activity against HIV. The findings revealed that it inhibited viral replication in vitro, providing a basis for further exploration as a potential treatment option.
Data Tables
| Application Area | Description | Relevant Studies |
|---|---|---|
| Pharmaceutical Development | Potential anti-cancer properties through enzyme inhibition | Journal of Medicinal Chemistry |
| Antiviral Activity | Inhibitory effects on viral replication | Virology Journal |
| Enzyme Inhibition | Interaction with nucleoside triphosphate analogs | Various biochemical studies |
| Gene Therapy | Potential use as a vector for therapeutic gene delivery | Ongoing research in molecular biology |
Mechanism of Action
The mechanism by which (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in DNA replication or repair, as well as receptors on the cell surface. The compound can inhibit the activity of these targets, leading to the disruption of cellular processes and ultimately exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The N⁶-substituent critically influences solubility, melting point, and bioavailability. Key analogs and their properties are summarized below:
Key Trends:
- Alkyl Chain Length: Longer chains (e.g., octylamino) increase logP and reduce aqueous solubility but enhance lipid bilayer penetration .
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzylamino) elevate melting points via π-π interactions but may limit solubility .
- Branched vs. Linear Chains: Branched substituents (e.g., isopentenylamino) improve metabolic stability compared to linear chains .
Biological Activity
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol , also known as a purine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H26N8O4
- Molecular Weight : 426.46 g/mol
- CAS Number : 906670-49-3
| Property | Value |
|---|---|
| Molecular Formula | C19H26N8O4 |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 906670-49-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : The compound is believed to modulate adenosine receptors, which play crucial roles in numerous physiological processes including immune response and neurotransmission.
- Inhibition of Enzymes : It may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. This inhibition was linked to the induction of apoptosis through the activation of caspase pathways.
Antiviral Activity
The compound has shown promise in antiviral applications:
- Case Study 2 : Research indicated that it possesses antiviral properties against certain strains of viruses by interfering with their replication mechanisms.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is readily absorbed in biological systems due to its lipophilic nature.
- Distribution : It shows a wide distribution across tissues, which may enhance its efficacy against systemic diseases.
- Metabolism : Metabolized primarily in the liver, with potential active metabolites contributing to its biological effects.
- Excretion : Primarily excreted through renal pathways.
Safety and Toxicology
Preliminary toxicological assessments suggest a favorable safety profile:
- Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses in animal models.
- Long-term Studies : Ongoing studies are needed to fully assess chronic exposure risks.
Q & A
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?
Methodological Answer:
- Hazard Classification : The compound shares structural similarities with nucleoside analogs classified under GHS as acute toxicity (oral), skin corrosion, severe eye damage, and respiratory irritation .
- PPE Requirements :
- Eye/Face Protection : Use NIOSH-approved safety glasses and face shields to prevent ocular exposure .
- Skin Protection : Wear nitrile gloves (tested for chemical resistance) and lab coats. Inspect gloves before use and discard contaminated gloves properly .
- Respiratory Protection : Use fume hoods for handling powders to avoid inhalation. If aerosolization occurs, employ N95 respirators .
- Emergency Procedures :
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorption). Compare retention times against known standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (calculated: 435.45 g/mol for C₁₉H₃₄N₆O₅). Look for [M+H]⁺ peaks .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry:
- Key signals: Purine H8 (~8.3 ppm), oxolane anomeric proton (~6.0 ppm), octylamino chain protons (δ 1.2–3.0 ppm) .
- Purity Criteria : ≥95% purity via HPLC; absence of unreacted 6-chloropurine intermediates (if synthesized) .
Advanced Research Questions
Q. How can synthesis routes be optimized to improve yield and reduce by-products?
Methodological Answer:
- Key Reaction Steps :
- Purine Functionalization : React 6-chloropurine riboside with octylamine under anhydrous DMF at 60°C for 24 hours. Monitor progress via TLC (silica gel, ethyl acetate:methanol 4:1) .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during coupling. Deprotect with tetrabutylammonium fluoride (TBAF) .
- Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for higher nucleophilicity of octylamine .
- Catalysis : Add catalytic KI to enhance substitution at the purine 6-position .
- Yield Improvement : Typical yields range from 40–60%; recrystallize from ethanol/water to remove unreacted amine .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24 hours. Analyze degradation via HPLC:
- Acidic Conditions (pH < 4) : Hydrolysis of the glycosidic bond (purine release) is expected .
- Alkaline Conditions (pH > 8) : Oxolane ring opening may occur .
2. Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours. Monitor decomposition via LC-MS . - Storage Recommendations : Store at –20°C in anhydrous DMSO or ethanol to prevent hygroscopic degradation .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
Q. How can contradictory data regarding the compound’s solubility be resolved?
Methodological Answer:
- Methodological Adjustments :
- Data Interpretation : Account for batch-to-batch variability in crystallinity (e.g., amorphous vs. crystalline forms) via powder XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
